Bienvenue dans la boutique en ligne BenchChem!

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine

TSPO binding affinity PET radiotracer neuroinflammation imaging

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine (CAS 240135-97-1) is a halogenated imidazo[1,2-a]pyridine heterocycle that serves as the essential synthetic intermediate for a well-characterized series of 2-phenylimidazo[1,2-a]pyridineacetamide derivatives with potent binding affinity for the 18 kDa translocator protein (TSPO). The 6,8-dichloro substitution pattern on the imidazopyridine nucleus is a critical structural determinant for achieving high affinity and selectivity toward TSPO over central benzodiazepine receptors (CBR), as established through systematic structure-activity relationship (SAR) studies across multiple independent research programs.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12
CAS No. 240135-97-1
Cat. No. B2441019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine
CAS240135-97-1
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl
InChIInChI=1S/C13H8Cl2N2/c14-10-6-11(15)13-16-12(8-17(13)7-10)9-4-2-1-3-5-9/h1-8H
InChIKeyBJEKCLKWCHNQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine (CAS 240135-97-1): A Core Scaffold for High-Affinity TSPO Ligands


6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine (CAS 240135-97-1) is a halogenated imidazo[1,2-a]pyridine heterocycle that serves as the essential synthetic intermediate for a well-characterized series of 2-phenylimidazo[1,2-a]pyridineacetamide derivatives with potent binding affinity for the 18 kDa translocator protein (TSPO) [1]. The 6,8-dichloro substitution pattern on the imidazopyridine nucleus is a critical structural determinant for achieving high affinity and selectivity toward TSPO over central benzodiazepine receptors (CBR), as established through systematic structure-activity relationship (SAR) studies across multiple independent research programs [2][3]. The compound is principally utilized in medicinal chemistry and radiopharmaceutical development as a building block for synthesizing TSPO-targeted imaging probes and targeted drug delivery conjugates.

Why 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs in TSPO-Targeted Research


The 6,8-dichloro substitution pattern on the imidazo[1,2-a]pyridine nucleus is not a trivial structural feature but a pharmacophoric requirement for subnanomolar TSPO binding and selectivity. Systematic SAR studies demonstrate that 6,8-disubstituted compounds achieve >1,000-fold selectivity for peripheral benzodiazepine receptors (PBR/TSPO) over central benzodiazepine receptors (CBR), while 6-monosubstituted analogs display selectivity ratios ranging from only 0.32 to 232 [1]. Replacing the 6,8-dichloro motif with alternative substituents (e.g., methyl, hydrogen) or using mono-substituted analogs results in profound loss of TSPO affinity—derivatives built on this scaffold achieve Ki values of 0.27 nM for TSPO, approximately 5-fold superior to the prototypical TSPO ligand PK11195 (Ki = 1.38 nM) and 22-fold superior to the clinically used tracer PBR28 (Ki = 6.1 nM) [2]. Attempting generic substitution with non-chlorinated or differently halogenated imidazo[1,2-a]pyridines fundamentally compromises both binding affinity and receptor selectivity, making the precise 6,8-dichloro-2-phenyl substitution a non-negotiable requirement for TSPO-targeted applications.

Quantitative Differentiation Evidence for the 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine Scaffold Versus TSPO Ligand Comparators


Subnanomolar TSPO Binding Affinity: 5-Fold and 22-Fold Superior to PK11195 and PBR28, Respectively

Derivatives constructed on the 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine scaffold, specifically CB251 (2-(2-(4-(2-fluoroethoxy)phenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide), exhibit a TSPO binding affinity (Ki) of 0.27 ± 0.09 nM, measured by displacement of [3H]PK11195 from TSPO. This represents a 5.1-fold improvement over PK11195 (Ki = 1.38 ± 0.42 nM) and a 22.6-fold improvement over PBR28 (Ki = 6.1 ± 6.4 nM) in the same assay system [1]. The affinity advantage is attributable to the 6,8-dichloro substitution, which lipophilically occupies the TSPO binding pocket as demonstrated by SAR precedent [2].

TSPO binding affinity PET radiotracer neuroinflammation imaging

TSPO-to-CBR Selectivity: Binding to Central Benzodiazepine Receptors Below Detection Limit

CB251, containing the 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine pharmacophore, demonstrated CBR binding below the detection limit when assayed by [3H]flunitrazepam displacement, indicating a selectivity ratio (Ki,CBR/Ki,TSPO) exceeding 10^4 [1]. This is consistent with the foundational SAR finding that 6,8-disubstituted imidazo[1,2-a]pyridineacetamides (compounds 7o–t) uniformly exhibit >1,000-fold selectivity for PBR over CBR, whereas 6-monosubstituted analogs (7f–n) show selectivity ratios as low as 0.32 (i.e., preferential CBR binding for compound 7m) to a maximum of 232 [2]. The chlorine atoms at positions 6 and 8 are the key pharmacophoric elements driving this selectivity switch.

receptor selectivity off-target binding PET imaging specificity

In Vivo Tumor Uptake and Neuroinflammation Imaging: Higher Binding Potential than [11C]PBR28

[18F]CB251, radiolabeled from the 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine scaffold, achieved 1.96 ± 0.11% ID/g tumor uptake at 1 h post-injection in human glioblastoma U87-MG xenografts [1]. In a head-to-head PET comparison within an LPS-induced neuroinflammation rat model, [18F]CB251 demonstrated a binding potential (BPND) of 1.83 ± 0.18 in the ipsilateral striatum, compared to 1.55 ± 0.41 for [11C]PBR28, an 18% improvement in specific-to-non-specific binding ratio [2]. Tissue biodistribution confirmed TSPO-specific accumulation, with high uptake in TSPO-rich organs (lung, heart, kidney, adrenal glands at 25.11 ± 2.16% ID/g at 15 min) and rapid blood clearance (0.60 ± 0.12% ID/g at 60 min) [1].

in vivo PET imaging tumor xenograft neuroinflammation model

In Vitro Serum Stability: >99% Intact Parent After 2 Hours Supporting Radiopharmaceutical Suitability

[18F]CB251, constructed from the 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine core, demonstrated greater than 99% radiochemical purity retention after 2 h incubation in human serum at 37°C [1]. This stability profile is critical for PET tracer applications where in vivo defluorination or metabolic degradation would compromise image quantification. While direct comparator serum stability data for [11C]PK11195 are not reported under identical conditions, the high stability of [18F]CB251 is consistent with the metabolic shielding conferred by the 6,8-dichloro substitution pattern on the imidazopyridine ring [2].

serum stability radiopharmaceutical quality control metabolic stability

SAR-Driven Pharmacophore: 6,8-Dichloro Substitution as Essential for TSPO Affinity and Selectivity

Systematic SAR evaluation of 2-phenylimidazo[1,2-a]pyridineacetamides (compounds 17–40) established that substitution at position 8 with lipophilic groups (particularly chlorine) combined with a para-chlorine on the 2-phenyl ring are the two critical features for high PBR/TSPO binding affinity and selectivity [1]. Among the 6,8-disubstituted series (compounds 7o–t in the 1997 study; compounds 17–31 in the 1999 study), the dichloro-substituted variants consistently achieved the highest affinity, with the 6,8-dichloro core becoming the privileged scaffold adopted by multiple independent research groups for developing TSPO ligands including CB251 [2], CB185 [3], PBR170 (Ki = 2.6 nM) [4], and fluorescent TSPO probes [5]. The convergent adoption of this specific scaffold across diverse applications—PET imaging, fluorescent probe conjugation, and targeted drug delivery—validates the 6,8-dichloro pattern as the optimal substitution for TSPO molecular recognition.

structure-activity relationship pharmacophore modeling medicinal chemistry

Priority Procurement Scenarios for 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine in Scientific and Industrial Research


Development of Next-Generation TSPO PET Radiotracers for Neuroinflammation and Neuro-oncology Imaging

The 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine scaffold is the established starting material for synthesizing fluorine-18 or carbon-11 labeled TSPO PET tracers. As demonstrated with [18F]CB251, derivatives built on this core achieve subnanomolar TSPO affinity (Ki = 0.27 nM), >10^4-fold selectivity over CBR, 1.96% ID/g tumor uptake at 1 h, and >99% serum stability over 2 h—a combination of properties not matched by tracers built on non-chlorinated or mono-substituted scaffolds [1]. The superior BPND (1.83) compared to [11C]PBR28 (1.55) in neuroinflammation models directly supports tracer development programs that require high lesion-to-background contrast [2].

Synthesis of TSPO-Targeted Fluorescent Probes for in Vitro and in Vivo Cell Tracking

The scaffold has been validated as a targeting moiety for selective delivery of fluorescent probes (e.g., Cy5 conjugates) to TSPO-overexpressing cells, including activated microglia and cancer cells [3]. The CB185 platform, built on the 6,8-dichloro-2-phenyl core, retains nanomolar TSPO binding (Ki = 0.27 nM for the targeting moiety) even after conjugation with PEG linkers and fluorophores, enabling optical imaging applications where TSPO selectivity is essential to minimize background from non-TSPO-expressing tissues.

Targeted Anticancer Drug Conjugates Exploiting TSPO Overexpression in Glioblastoma and Other TSPO-Rich Tumors

TSPO is overexpressed in glioblastoma, breast, colon, prostate, and ovarian cancers. The 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine scaffold serves as the targeting warhead for constructing drug conjugates that selectively deliver cytotoxic payloads to TSPO-overexpressing tumors [3][4]. The 6,8-dichloro substitution is critical for maintaining TSPO affinity in the final conjugate—PEGylated CB185 derivatives with Cy5 retained Ki values of 46.5–51.0 nM for TSPO when conjugated with short PEG linkers, demonstrating that the scaffold tolerates chemical elaboration at the 3-position without catastrophic loss of target engagement [3].

Medicinal Chemistry SAR Expansion Programs Investigating TSPO Ligand Pharmacophore Space

As the validated privileged scaffold for TSPO ligand development, 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine is the rational starting point for SAR expansion programs. The foundational J. Med. Chem. studies (1997, 1999) provide a comprehensive SAR map showing that variations at the 3-acetamide position can tune affinity, selectivity, and functional activity (agonist vs. antagonist neurosteroidogenesis) while the 6,8-dichloro core provides the essential TSPO recognition element [4][5]. Procuring this scaffold enables systematic exploration of side-chain modifications without the confounding variable of suboptimal core substitution.

Quote Request

Request a Quote for 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.